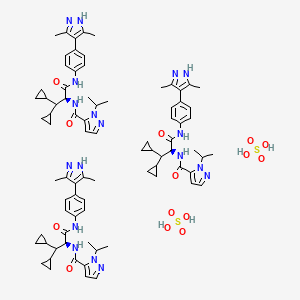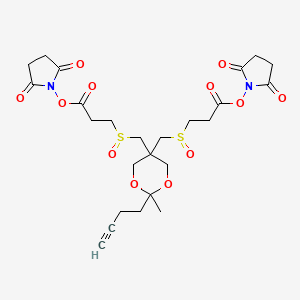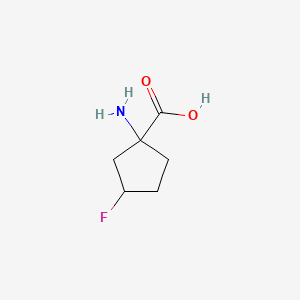
4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C13H14BrClN2O It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylindazole and 2-bromo-1,3-dioxolane.
Bromination: The 5-chloro-2-methylindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with 2-bromo-1,3-dioxolane under acidic conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The tetrahydropyran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized indazole derivatives.
Applications De Recherche Scientifique
4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
- 4-Bromo-6-chloro-5-methyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Uniqueness
4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole is unique due to its specific substitution pattern and the presence of the tetrahydropyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H14BrClN2O |
|---|---|
Poids moléculaire |
329.62 g/mol |
Nom IUPAC |
4-bromo-5-chloro-6-methyl-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrClN2O/c1-8-6-10-9(12(14)13(8)15)7-17(16-10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3 |
Clé InChI |
RDLWEPIPHABNQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NN(C=C2C(=C1Cl)Br)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)



![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
